3-(Aminomethyl)piperidine-2,6-dione hydrochloride (CAS 2940956-04-5) is a specialized cereblon (CRBN) ligand precursor designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Structurally, it features a glutarimide core—the essential pharmacophore for CRBN binding—augmented by an aminomethyl group at the 3-position. This methylene spacer differentiates it from classical 3-amino glutarimide building blocks by providing an extended, highly nucleophilic aliphatic primary amine for linker attachment. Supplied as a hydrochloride salt, this compound ensures long-term shelf stability by preventing premature intramolecular cyclization or degradation. For procurement, it serves as a critical building block for medicinal chemistry programs requiring altered exit vectors and high-yielding conjugation to complex linker-warhead architectures [1].
Substituting 3-(aminomethyl)piperidine-2,6-dione hydrochloride with the more common 3-aminopiperidine-2,6-dione (the standard lenalidomide and thalidomide precursor) fundamentally alters both the synthetic processability and the resulting degrader's ternary complex geometry. The classical 3-amino group is sterically hindered and electronically deactivated by the adjacent glutarimide carbonyls, leading to sluggish coupling kinetics and lower yields when conjugated to expensive PROTAC linkers. Furthermore, the lack of the methylene spacer in the generic substitute results in a rigid, shorter exit vector from the CRBN binding pocket. This missing ~1.5 Å extension and absence of an additional rotatable bond can completely abolish the degradation efficacy for sterically demanding target proteins that require a flexible, extended trajectory to form a productive ternary complex [1].
The presence of the unhindered aliphatic amine in 3-(aminomethyl)piperidine-2,6-dione significantly enhances coupling efficiency compared to standard alpha-amino glutarimides. In standard amide coupling assays using PEG-based NHS esters, the aminomethyl derivative consistently achieves >85% conversion within 2 hours at room temperature. In contrast, the generic 3-aminopiperidine-2,6-dione typically yields <60% under identical conditions, often requiring harsh coupling reagents (e.g., HATU/DIPEA) and extended reaction times due to the electronic deactivation from the adjacent carbonyls [1].
| Evidence Dimension | Amide coupling yield (NHS-ester, 2h, RT) |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 3-aminopiperidine-2,6-dione (<60% yield) |
| Quantified Difference | >25% absolute increase in coupling yield |
| Conditions | Standard PEG-NHS ester coupling in DMF/DIPEA |
Higher coupling yields directly reduce the consumption of expensive, late-stage PROTAC linker-warhead intermediates, lowering overall manufacturing costs.
The insertion of the methylene group provides a critical structural extension for PROTAC design. Chemoinformatic analysis shows that 3-(aminomethyl)piperidine-2,6-dione extends the linker attachment point by approximately 1.54 Å and introduces an additional degree of rotational freedom (dihedral angle) compared to the rigid 3-amino glutarimide core. This altered trajectory allows the linker to bypass steric clashes at the CRBN surface, enabling the recruitment of target proteins that fail to form stable ternary complexes with classical IMiD-based degraders [1].
| Evidence Dimension | Exit vector extension and flexibility |
| Target Compound Data | +1.54 Å extension, +1 rotatable bond |
| Comparator Or Baseline | 3-aminopiperidine-2,6-dione (rigid, direct attachment) |
| Quantified Difference | Addition of 1.54 Å spacer length and increased conformational flexibility |
| Conditions | In silico ternary complex modeling and structural design |
Procuring this specific precursor allows medicinal chemists to rescue PROTAC projects that have failed due to steric clashes at the E3 ligase-target protein interface.
Free aliphatic amines attached to glutarimide rings are prone to intramolecular aminolysis, leading to ring-opening or polymerization over time. The hydrochloride salt form of 3-(aminomethyl)piperidine-2,6-dione effectively protonates the primary amine, preventing these side reactions. Accelerated stability studies indicate that the HCl salt maintains >99% purity over 6 months at room temperature, whereas the free base variant degrades, dropping below 90% purity within weeks under ambient conditions [1].
| Evidence Dimension | Purity retention (6 months, RT) |
| Target Compound Data | >99% purity (HCl salt) |
| Comparator Or Baseline | Free base form (<90% purity) |
| Quantified Difference | >9% higher purity retention over 6 months |
| Conditions | Ambient room temperature storage, protected from light |
The HCl salt ensures reproducible batch-to-batch synthesis and eliminates the need for specialized ultra-low temperature storage during procurement and handling.
Due to the highly nucleophilic nature of the aminomethyl group and its >85% coupling efficiency with standard NHS-esters, this compound is the ideal CRBN ligand precursor for automated, high-throughput library synthesis. It minimizes the need for harsh coupling reagents, reducing side reactions and simplifying purification workflows [1].
For target proteins that fail to degrade using classical 3-amino glutarimide anchors due to steric clashes at the ternary complex interface, the 1.54 Å extended exit vector of this compound provides the necessary conformational flexibility to establish productive CRBN-target interactions [2].
The additional methylene spacer alters the surface topology of the CRBN complex. This makes the compound a valuable starting point for screening novel molecular glues, as the extended aliphatic chain can engage in new hydrophobic interactions at the protein-protein interface that are inaccessible to rigid IMiD analogs [2].